molecular formula C10H10N2O2 B5379044 3-(3-methoxyphenyl)-5-methyl-1,2,4-oxadiazole

3-(3-methoxyphenyl)-5-methyl-1,2,4-oxadiazole

Cat. No. B5379044
M. Wt: 190.20 g/mol
InChI Key: VNTOYRZCWLFMCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-methoxyphenyl)-5-methyl-1,2,4-oxadiazole, also known as MOXD, is a heterocyclic compound that has been the subject of scientific research due to its potential applications in various fields. This compound has a unique structure that makes it an interesting molecule to study.

Mechanism of Action

The mechanism of action of 3-(3-methoxyphenyl)-5-methyl-1,2,4-oxadiazole is not fully understood, but it has been suggested that it acts by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. 3-(3-methoxyphenyl)-5-methyl-1,2,4-oxadiazole has been shown to inhibit the activity of tyrosine kinases, which are enzymes that play a key role in cell signaling pathways.
Biochemical and Physiological Effects:
3-(3-methoxyphenyl)-5-methyl-1,2,4-oxadiazole has been shown to have several biochemical and physiological effects. In vitro studies have shown that 3-(3-methoxyphenyl)-5-methyl-1,2,4-oxadiazole inhibits the growth of cancer cells by inducing apoptosis, which is a form of programmed cell death. 3-(3-methoxyphenyl)-5-methyl-1,2,4-oxadiazole has also been shown to inhibit the activity of certain enzymes that are involved in the metabolism of drugs and other xenobiotics.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(3-methoxyphenyl)-5-methyl-1,2,4-oxadiazole in lab experiments is its ability to inhibit the growth of cancer cells, which makes it a potential drug candidate. 3-(3-methoxyphenyl)-5-methyl-1,2,4-oxadiazole is also relatively easy to synthesize, which makes it a convenient building block for the synthesis of new materials. One limitation of using 3-(3-methoxyphenyl)-5-methyl-1,2,4-oxadiazole in lab experiments is its low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for the study of 3-(3-methoxyphenyl)-5-methyl-1,2,4-oxadiazole. One direction is to explore its potential as a drug candidate for the treatment of cancer. Another direction is to investigate its potential as a building block for the synthesis of new materials with unique properties. Additionally, more research is needed to fully understand the mechanism of action of 3-(3-methoxyphenyl)-5-methyl-1,2,4-oxadiazole and its biochemical and physiological effects.

Synthesis Methods

The synthesis of 3-(3-methoxyphenyl)-5-methyl-1,2,4-oxadiazole can be achieved through various methods, including the reaction of 3-methoxybenzohydrazide with methyl propiolate in the presence of a catalytic amount of copper(II) acetate. Another method involves the reaction of 3-methoxybenzohydrazide with ethyl propiolate in the presence of a catalytic amount of copper(II) acetate. The yield of 3-(3-methoxyphenyl)-5-methyl-1,2,4-oxadiazole can be improved by optimizing the reaction conditions such as temperature, time, and reagent ratio.

Scientific Research Applications

3-(3-methoxyphenyl)-5-methyl-1,2,4-oxadiazole has been studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, 3-(3-methoxyphenyl)-5-methyl-1,2,4-oxadiazole has been explored as a potential drug candidate due to its ability to inhibit the growth of cancer cells. In material science, 3-(3-methoxyphenyl)-5-methyl-1,2,4-oxadiazole has been used as a building block for the synthesis of new materials with unique properties. In analytical chemistry, 3-(3-methoxyphenyl)-5-methyl-1,2,4-oxadiazole has been used as a reagent for the detection of metal ions.

properties

IUPAC Name

3-(3-methoxyphenyl)-5-methyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-7-11-10(12-14-7)8-4-3-5-9(6-8)13-2/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNTOYRZCWLFMCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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